Cas no 1807061-75-1 (2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)

2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid
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- インチ: 1S/C7H3ClF2INO2/c8-5-4(11)3(7(13)14)2(1-12-5)6(9)10/h1,6H,(H,13,14)
- InChIKey: KXFNKMUYWXPRAZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=CC(C(F)F)=C1C(=O)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2
2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053072-1g |
2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid |
1807061-75-1 | 97% | 1g |
$3,069.40 | 2022-03-31 | |
Alichem | A029053072-250mg |
2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid |
1807061-75-1 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029053072-500mg |
2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid |
1807061-75-1 | 97% | 500mg |
$1,613.70 | 2022-03-31 |
2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acidに関する追加情報
Introduction to 2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid (CAS No. 1807061-75-1)
2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid (CAS No. 1807061-75-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro, difluoromethyl, and iodine substituent on a pyridine ring, along with a carboxylic acid group. These functional groups contribute to its potential utility in various applications, particularly in the development of novel therapeutic agents.
The pyridine core is a fundamental building block in many biologically active molecules due to its aromatic stability and the ability to form hydrogen bonds. The presence of the chloro and difluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design. The iodine substituent, on the other hand, can serve as a handle for further chemical modifications or as a radiolabel for imaging studies.
Recent studies have highlighted the potential of 2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural motifs exhibit potent anti-inflammatory and anti-cancer activities. The carboxylic acid group can be readily functionalized to create prodrugs or conjugates that enhance solubility and bioavailability.
In the context of drug discovery, 2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid serves as a valuable starting point for the synthesis of more complex molecules. Its modular structure allows for the introduction of additional functional groups that can modulate biological activity and pharmacokinetic properties. For example, appending polar functionalities can improve water solubility and reduce off-target effects, while lipophilic modifications can enhance cellular uptake and tissue distribution.
The synthesis of 2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid typically involves multi-step procedures that leverage modern synthetic methodologies. Key steps include the formation of the pyridine ring, introduction of the chloro and difluoromethyl substituents, and subsequent iodination. Advanced techniques such as transition-metal catalysis and cross-coupling reactions have been employed to achieve high yields and purity levels.
From a safety perspective, 2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid should be handled with care in laboratory settings due to its reactivity and potential for forming hazardous intermediates. Proper personal protective equipment (PPE) and adherence to standard operating procedures (SOPs) are essential to ensure safe handling and storage.
In conclusion, 2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid (CAS No. 1807061-75-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug development, particularly in areas such as anti-inflammatory and anti-cancer therapies. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its importance in the field.
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